molecular formula C30H33N5O3S2 B4556919 methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B4556919
M. Wt: 575.7 g/mol
InChI Key: RIONNHJIYMJGCX-UHFFFAOYSA-N
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Description

Methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C30H33N5O3S2 and its molecular weight is 575.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 575.20248228 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates

Research by Lim, Song, and Lee (2007) describes the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from the reaction of N-protected 2-aminobenzaldehydes with methyl acrylate. This process involves Morita-Baylis-Hillman acetates, highlighting a method for creating complex molecules that could be relevant for developing pharmaceuticals or conducting materials science research Lim, Song, & Lee, 2007.

A Facile Four-component Gewald Reaction

Abaee and Cheraghi (2013) demonstrated a four-component Gewald reaction that efficiently produces 2-amino-3-carboxamide derivatives of thiophene. This method, involving ethyl cyanoacetate and elemental sulfur, showcases a versatile approach to synthesizing thiophene derivatives, potentially applicable in creating compounds with specific biological activities Abaee & Cheraghi, 2013.

Thiazolecarboxylic Acid Derivatives Synthesis

Dovlatyan et al. (2004) explored the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives. Their work in acylating and methylation processes offers a glimpse into the synthetic versatility of thiazole derivatives, which are crucial in developing drugs and agrochemicals Dovlatyan et al., 2004.

Mannich Bases from Thiazole Derivatives

Suciu (1971) described the preparation of Mannich bases from thiazole derivatives, which are essential for synthesizing compounds with potential pharmacological properties. This research could be relevant for creating derivatives of the compound with enhanced biological activities Suciu, 1971.

Properties

IUPAC Name

methyl 2-[[2-[[5-[4-(diethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O3S2/c1-6-17-35-27(22-13-15-23(16-14-22)34(7-2)8-3)32-33-30(35)40-19-25(36)31-28-26(29(37)38-5)24(18-39-28)21-11-9-20(4)10-12-21/h6,9-16,18H,1,7-8,17,19H2,2-5H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIONNHJIYMJGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

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